![molecular formula C9H9N3O B13054697 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B13054697.png)
7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL
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Overview
Description
7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL is a heterocyclic compound with a unique structure that includes a cyclopropyl group attached to a pyrrolo[2,3-D]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which is then converted to 7H-pyrrolo[2,3-D]pyrimidin-4-OL . The cyclopropyl group can be introduced through subsequent reactions involving cyclopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL as an inhibitor of specific kinases involved in cancer progression. For instance, research has indicated that derivatives of this compound can inhibit LIMK and ROCK kinases, which are critical in cancer cell migration and invasion. A patent describes these derivatives as promising candidates for cancer treatment due to their ability to interfere with cancer cell signaling pathways .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research suggests that it may help mitigate neurodegenerative processes by modulating pathways associated with neuronal survival and inflammation. Such effects could be beneficial in treating conditions like Alzheimer's disease and other forms of dementia.
Case Studies
Case Study 1: Kinase Inhibition in Cancer Treatment
In a study focusing on the synthesis of 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydropyridine-1-(2H)-carboxamide derivatives, researchers demonstrated that these compounds exhibited significant inhibitory activity against LIMK and ROCK kinases. The study concluded that these derivatives could serve as effective therapeutic agents in oncology .
Case Study 2: Neuroprotective Mechanisms
Another investigation explored the neuroprotective effects of this compound in cellular models of neurodegeneration. The results indicated that the compound reduced oxidative stress markers and improved cell viability under toxic conditions, suggesting its potential use in neurodegenerative disease therapies.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the induction of apoptosis in cancer cells by affecting pathways such as EGFR, Her2, VEGFR2, and CDK2 .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Used in the synthesis of kinase inhibitors.
7H-Pyrrolo[2,3-D]pyrimidin-4-ol: A closely related compound with similar structural features.
5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-ol: Another derivative with potential biological activities.
Uniqueness
7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL is unique due to the presence of the cyclopropyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its stability .
Biological Activity
7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound, with a focus on its activity against cancer-related targets.
- Molecular Formula : C₉H₉N₃O
- Molecular Weight : 175.19 g/mol
- CAS Number : 2089098-88-2
Biological Activity
Research indicates that derivatives of 7H-pyrrolo[2,3-d]pyrimidines, including 7-cyclopropyl variants, exhibit promising inhibitory activity against various protein kinases implicated in cancer progression.
Inhibition of Protein Kinases
A study synthesized several 7H-pyrrolo[2,3-d]pyrimidine derivatives and evaluated their activity against key protein kinases:
Compound | Target Kinase | IC50 (μM) |
---|---|---|
7d | CDK9/CyclinT | 0.38 |
7f | Haspin | 0.11 |
Other | PfCDPK4 | 0.210–0.530 |
Other | PfCDPK1 | 0.589 |
The compounds demonstrated significant inhibition of CDK9/CyclinT and Haspin, which are considered promising targets for cancer therapies due to their roles in cell cycle regulation and mitosis .
The biological activity of this compound is primarily attributed to its ability to bind to the ATP-binding sites of target kinases. Molecular docking studies suggest that the cyclopropyl group enhances hydrophobic interactions within the active site of these enzymes, contributing to their inhibitory potency .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays revealed that certain derivatives showed selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from low micromolar concentrations, indicating potential for further development as anticancer agents .
- In Silico Modeling : Computational studies indicated that modifications at the N-7 position significantly influence binding affinity and selectivity towards PfCDPK4 and PfCDPK1, suggesting avenues for optimizing these compounds for enhanced efficacy .
- Therapeutic Potential : The promising results from both in vitro and in silico studies highlight the potential of this compound as a scaffold for developing new anticancer drugs targeting specific kinases involved in tumor growth and metastasis.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
7-cyclopropyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H9N3O/c13-9-7-3-4-12(6-1-2-6)8(7)10-5-11-9/h3-6H,1-2H2,(H,10,11,13) |
InChI Key |
FHGWMYXSPRMGMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CC3=C2N=CNC3=O |
Origin of Product |
United States |
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